6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine is a chemical compound belonging to the class of indane derivatives. It is characterized by its unique structure, which features a five-membered ring fused to a benzene ring, along with an amine functional group. The molecular formula for this compound is with a molecular weight of approximately 189.30 g/mol. The compound includes a methyl group at the 6-position and a propyl group attached to the nitrogen atom, contributing to its distinct chemical properties and potential biological activities .
The synthesis of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine typically involves several steps:
6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine may find applications in various fields:
Several compounds share structural similarities with 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amine. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Methyl-N-(propan-2-yl)-2,3-dihydro-1H-indene | Similar indane structure but with an isopropyl group | Potentially different pharmacokinetics due to branching |
| N-Ethyl-2,3-dihydro-1H-indene | Ethyl group instead of propyl | May exhibit different biological activity profiles |
| Rasagiline | A well-known monoamine oxidase inhibitor | Used clinically for treating Parkinson's disease |
The uniqueness of 6-methyl-N-propyl-2,3-dihydro-1H-inden-1-amines lies in its specific substitution pattern and the presence of both methyl and propyl groups, which may confer distinct chemical and biological properties compared to its analogs .